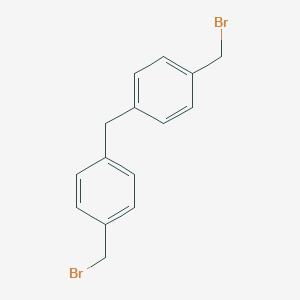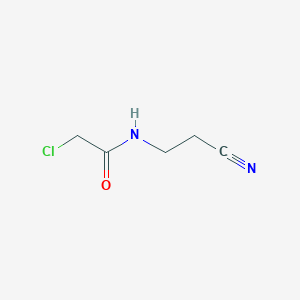
2-Chloro-N-(2-cyanoethyl)acetamide
Overview
Description
2-Chloro-N-(2-cyanoethyl)acetamide is an organic compound with the molecular formula C5H7ClN2O It is a derivative of acetamide, featuring a chloro group and a cyanoethyl group attached to the nitrogen atom
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(2-cyanoethyl)acetamide plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinase C (PKC) . Protein kinase C is a family of enzymes that regulate various cellular functions, including cell growth, differentiation, and apoptosis. The interaction between this compound and protein kinase C involves the binding of the compound to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to altered cellular responses to external stimuli, making this compound a valuable tool in studying protein kinase C-related pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. Its primary influence is on cell signaling pathways, particularly those involving protein kinase C. By inhibiting protein kinase C, this compound can alter gene expression and cellular metabolism. This compound has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent . Additionally, this compound can modulate immune cell function, impacting cytokine production and immune response.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with protein kinase C. The compound binds to the enzyme’s active site, preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascade mediated by protein kinase C, leading to changes in gene expression and cellular behavior. Furthermore, this compound has been shown to affect other signaling pathways indirectly by modulating protein kinase C activity . This multi-faceted mechanism of action makes it a valuable tool for studying complex cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease with prolonged exposure to light and air. Degradation products of this compound can also influence its effectiveness in biochemical assays. Long-term studies have shown that continuous exposure to this compound can lead to adaptive cellular responses, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit protein kinase C without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response. These findings highlight the importance of dose optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with protein kinase C. The compound is metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other cellular components, influencing metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . Studies have shown that this compound tends to accumulate in the liver and kidneys, which are primary sites of its metabolism and excretion. This distribution pattern is crucial for understanding the compound’s pharmacokinetics and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Post-translational modifications and targeting signals play a role in directing this compound to specific organelles. This localization is essential for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N-(2-cyanoethyl)acetamide can be synthesized through the reaction of chloroacetamide with acrylonitrile. The reaction typically involves the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction mechanism but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-cyanoethyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to produce 2-cyanoethylamine and acetic acid.
Condensation reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions can be used, with water as the solvent.
Condensation reactions: Catalysts such as acids or bases are often used to facilitate the reaction.
Major Products Formed
Nucleophilic substitution: Products include substituted acetamides.
Hydrolysis: Products are 2-cyanoethylamine and acetic acid.
Condensation reactions: Products include imines or enamines, depending on the reactants used.
Scientific Research Applications
2-Chloro-N-(2-cyanoethyl)acetamide has several applications in scientific research:
Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-cyanoethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The chloro and cyanoethyl groups can enhance the compound’s ability to bind to target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetamide: Similar in structure but lacks the cyanoethyl group.
N-(2-Cyanoethyl)acetamide: Similar but lacks the chloro group.
2-Chloro-N-ethylacetamide: Similar but has an ethyl group instead of a cyanoethyl group.
Uniqueness
2-Chloro-N-(2-cyanoethyl)acetamide is unique due to the presence of both the chloro and cyanoethyl groups
Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c6-4-5(9)8-3-1-2-7/h1,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECIKJKLCDCIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170344 | |
| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17756-81-9 | |
| Record name | 2-Chloro-N-(2-cyanoethyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017756819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-chloro-N-(2-cyanoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-N-(2-CYANOETHYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XF1T004AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


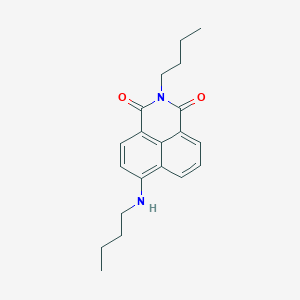
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
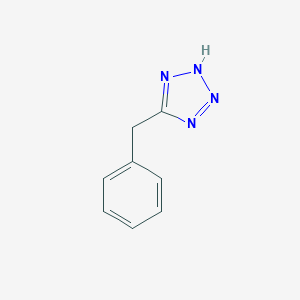


![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
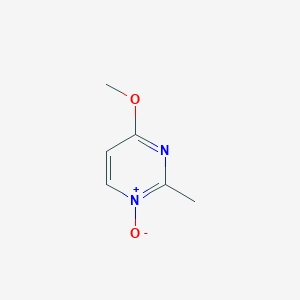
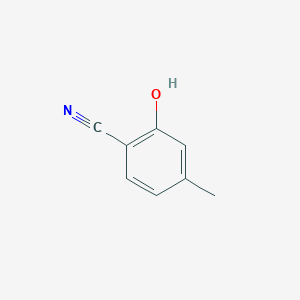

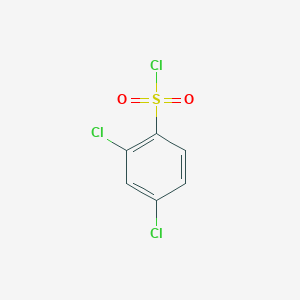
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)

